molecular formula C18H12F3N5O3 B2893570 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide CAS No. 1008269-40-6

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2893570
CAS No.: 1008269-40-6
M. Wt: 403.321
InChI Key: VPPKTOPJFKURNR-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[3,4-d][1,2,3]triazole derivative featuring a 3,4-difluorophenyl substituent at the 5-position of the heterocyclic core and an N-(3-fluorophenyl)acetamide side chain. Its molecular structure combines a rigid bicyclic triazole-pyrrolidine dione scaffold with fluorinated aromatic groups, which are strategically positioned to modulate electronic, steric, and pharmacokinetic properties. The compound’s design aligns with trends in medicinal chemistry where fluorination enhances metabolic stability and bioavailability .

Properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O3/c19-9-2-1-3-10(6-9)22-14(27)8-25-16-15(23-24-25)17(28)26(18(16)29)11-4-5-12(20)13(21)7-11/h1-7,15-16H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKTOPJFKURNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the difluorophenyl group: This step often involves a substitution reaction using a difluorophenyl halide and a suitable base.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, acids, or bases can be employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffold

The target compound shares structural homology with other pyrrolo-triazole derivatives but differs in substituent patterns. For example:

  • 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide () replaces the 3,4-difluorophenyl group with a 3-chloro-4-fluorophenyl moiety and substitutes the N-aryl acetamide with a 2,3-dimethylphenyl group.
  • N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () replaces the pyrrolo-triazole core with a pyrazolo-pyrimidine-chromenone system. This broader π-conjugated system may enhance intercalation with biological targets like kinases but reduces scaffold rigidity .
Substituent Analysis
Compound Core Structure R1 (5-position) R2 (N-aryl group) Molecular Weight (g/mol)
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-Difluorophenyl 3-Fluorophenyl ~418.3*
Compound Pyrrolo[3,4-d][1,2,3]triazole 3-Chloro-4-fluorophenyl 2,3-Dimethylphenyl ~446.9
Compound Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-chromenone 4-Amino-2-fluorophenyl 571.2

*Calculated based on molecular formula.

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group provides electronegativity and reduced steric hindrance compared to the chloro-fluoro analog in , favoring stronger hydrogen bonding and improved solubility .
  • Aryl Acetamide Variations : The 3-fluorophenyl group in the target compound offers a balance between hydrophobicity and electronic effects, whereas bulkier substituents (e.g., 2,3-dimethylphenyl in ) may hinder membrane permeability .

Biological Activity

The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its potential biological activity. This compound is characterized by a pyrrolo[3,4-d][1,2,3]triazole core and various functional groups that contribute to its reactivity and biological properties.

  • Molecular Formula : C20H17F2N5O3
  • Molecular Weight : 413.4 g/mol
  • IUPAC Name : 2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to modulate various biological pathways by binding to these targets effectively.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. The compound has been included in libraries targeting various diseases due to its promising biological profile.

Antibacterial Activity

The compound has been tested against several bacterial strains. The results from microbiological screening indicate that it exhibits excellent activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaHigh
Enterobacter aerogenesExcellent

In particular, it has shown higher efficacy against Pseudomonas aeruginosa compared to standard antibiotics like amoxicillin .

Antifungal Activity

The compound also demonstrates antifungal properties. It has been evaluated against various fungal strains:

Fungal Strain Activity Level
Aspergillus nigerExcellent
Penicillium italicumModerate
Candida albicansGood

The antifungal activity of this compound is comparable to established antifungal agents .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological activity of similar compounds with the pyrrolo-triazole core. For instance:

  • Study on Dihydrobenzofurano Compounds : A related compound demonstrated significant antibacterial activity exceeding that of amoxicillin against several strains .
  • Synthesis and Evaluation of Pyrrolo[3,4-d]Triazoles : Compounds synthesized with similar structural motifs showed promising results in inhibiting bacterial growth and fungal infections .

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